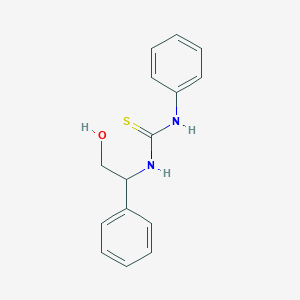

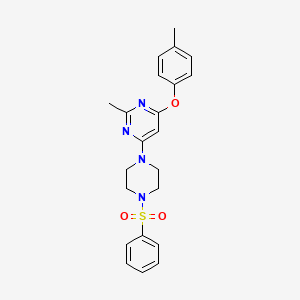

![molecular formula C8H11N3O2S B2601981 3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine CAS No. 115170-29-1](/img/structure/B2601981.png)

3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

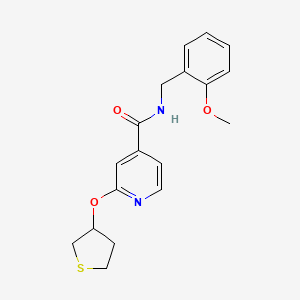

“3-Methanesulphonyl-5,6,7,8-tetrahydro-benzo[1,2,4]triazine” is a chemical compound with the molecular weight of 213.26 . It is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 3-(methylsulfonyl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine . The InChI code is 1S/C8H11N3O2S/c1-14(12,13)8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 .Physical and Chemical Properties Analysis

The physical form of “this compound” is a powder . The molecular weight of the compound is 213.26 .Scientific Research Applications

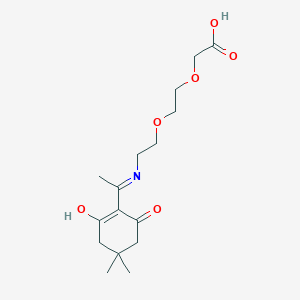

Sulfomethylation of Polyazamacrocycles

The sulfomethylation of polyazamacrocycles, including the use of formaldehyde bisulfite in aqueous medium at various pH levels, is a notable application. This method allows for the introduction of methanesulfonate groups into structures, largely determined by the pH. At neutral pH, disubstituted products are formed, and these sulfomethylated products serve as precursors for the synthesis of mono- and diacetate, phosphonate, and phosphinate derivatives. This approach offers a new route to mixed-side-chain macrocyclic chelates, demonstrating the chemical versatility of methanesulfonyl derivatives in macrocyclic chemistry (van Westrenen & Sherry, 1992).

Nanoporous Organic Polymers

Another application is found in the development of nanoporous organic polymers based on 1,3,5-triazine units. These materials, synthesized via methane-sulfonic acid-catalyzed Friedel–Crafts reactions, exhibit significant hydrogen adsorption capacity and carbon dioxide uptake. Their high surface area and pore volume make them excellent candidates for gas adsorption and separation processes. This highlights the role of 3-Methanesulphonyl derivatives in creating materials with potential environmental and industrial applications (Xiong et al., 2014).

Synthesis of Fused s-Triazoles

The reaction of 2-Methanesulfonyl-5-phenyl-1,3,4-oxadiazole with binucleophilic reagents, leading to fused s-triazoles through intramolecular ring transformation, represents another research application. This process showcases the utility of methanesulfonyl derivatives in synthesizing heterocyclic compounds, which could have implications in pharmaceutical development and organic chemistry research (Sasaki, Ohno, & Ito, 1984).

Properties

IUPAC Name |

3-methylsulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c1-14(12,13)8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGNVPZVFXLNAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=C(CCCC2)N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2601900.png)

![ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate](/img/structure/B2601901.png)

![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine 2,2,2-trifluoroacetate](/img/structure/B2601913.png)

![1-methyl-2-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2601921.png)